molecular formula C48H74S6Sn2 B1496419 [4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B1496419
M. Wt: 1080.9 g/mol
InChI Key: CMMAONAKNRBTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,8-Bis(5-(dodecylthio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is an organotin compound known for its unique structural properties and potential applications in organic electronics. This compound features a benzo[1,2-b:4,5-b’]dithiophene core with thiophene and dodecylthio substituents, making it a promising candidate for use in various optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,8-Bis(5-(dodecylthio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves the following steps:

    Formation of the benzo[1,2-b4,5-b’]dithiophene core: This is achieved through a series of cyclization reactions starting from appropriate thiophene precursors.

    Introduction of dodecylthio groups: The thiophene rings are functionalized with dodecylthio groups via nucleophilic substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,8-Bis(5-(dodecylthio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce sulfone groups, enhancing its electron-withdrawing properties.

    Substitution: The trimethylstannane groups can be substituted with other functional groups, allowing for further modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halogens (e.g., bromine, iodine) and organometallic compounds are used for substitution reactions.

Major Products

    Oxidation: The major products are sulfone derivatives of the original compound.

    Substitution: The products vary depending on the substituent introduced, but typically include halogenated or organometallic derivatives.

Scientific Research Applications

(4,8-Bis(5-(dodecylthio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,8-Bis(5-(dodecylthio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) involves its interaction with light and other electromagnetic radiation. The compound absorbs light, leading to the excitation of electrons within its molecular structure. These excited electrons can then participate in various chemical reactions, such as electron transfer processes, which are fundamental to its applications in photocatalysis and organic electronics .

Properties

Molecular Formula

C48H74S6Sn2

Molecular Weight

1080.9 g/mol

IUPAC Name

[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C42H56S6.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-29-43-37-25-23-35(47-37)39-33-27-31-46-42(33)40(34-28-32-45-41(34)39)36-24-26-38(48-36)44-30-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h23-28H,3-22,29-30H2,1-2H3;6*1H3;;

InChI Key

CMMAONAKNRBTBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)SCCCCCCCCCCCC)[Sn](C)(C)C

Origin of Product

United States

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